molecular formula C13H12N4 B13111944 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- CAS No. 32723-50-5

1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl-

Cat. No.: B13111944
CAS No.: 32723-50-5
M. Wt: 224.26 g/mol
InChI Key: OPEPMWGAFUNWLE-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridazine precursors in the presence of catalysts or under microwave irradiation . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazolopyridazine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 3,8-dimethyl-6-phenyl- substitution enhances its stability and interaction with biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

32723-50-5

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3,8-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H12N4/c1-9-8-12(11-6-4-3-5-7-11)16-17-10(2)14-15-13(9)17/h3-8H,1-2H3

InChI Key

OPEPMWGAFUNWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NN=C2C)C3=CC=CC=C3

Origin of Product

United States

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